molecular formula C27H35NO7S B12373307 Monomethyl auristatin E intermediate-17

Monomethyl auristatin E intermediate-17

カタログ番号: B12373307
分子量: 517.6 g/mol
InChIキー: HZLKMLDSYIJZET-FGCOXFRFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Monomethyl auristatin E intermediate-17 is a crucial intermediate in the synthesis of monomethyl auristatin E, a potent antimitotic agent. Monomethyl auristatin E is widely used as the cytotoxic component in antibody-drug conjugates, which are targeted cancer therapies. This intermediate plays a significant role in the production of monomethyl auristatin E, contributing to its effectiveness in inhibiting cell division by blocking the polymerization of tubulin .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of monomethyl auristatin E intermediate-17 involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of various functional groups. The process often includes:

    Solid-phase peptide synthesis (SPPS): This method is used to assemble the peptide backbone of the compound.

    Reductive alkylation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

Types of Reactions: Monomethyl auristatin E intermediate-17 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products: The primary product formed from these reactions is monomethyl auristatin E, which retains the core structure of the intermediate while incorporating additional functional groups necessary for its biological activity .

科学的研究の応用

Monomethyl auristatin E intermediate-17 is extensively used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. Its applications include:

作用機序

Monomethyl auristatin E intermediate-17, through its conversion to monomethyl auristatin E, exerts its effects by inhibiting cell division. The compound targets tubulin, a protein essential for microtubule formation, and prevents its polymerization. This action disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. The linker to the monoclonal antibody is stable in extracellular fluid but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .

類似化合物との比較

Monomethyl auristatin E intermediate-17 is unique compared to other similar compounds due to its specific structure and high potency. Similar compounds include:

This compound stands out due to its optimized structure for use in antibody-drug conjugates, providing a balance between potency and stability .

特性

分子式

C27H35NO7S

分子量

517.6 g/mol

IUPAC名

tert-butyl (2S)-2-[(1R,2R)-2-methyl-1-(4-methylphenyl)sulfonyloxy-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C27H35NO7S/c1-19-13-15-22(16-14-19)36(31,32)35-24(20(2)25(29)33-18-21-10-7-6-8-11-21)23-12-9-17-28(23)26(30)34-27(3,4)5/h6-8,10-11,13-16,20,23-24H,9,12,17-18H2,1-5H3/t20-,23+,24-/m1/s1

InChIキー

HZLKMLDSYIJZET-FGCOXFRFSA-N

異性体SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]([C@@H]2CCCN2C(=O)OC(C)(C)C)[C@@H](C)C(=O)OCC3=CC=CC=C3

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C2CCCN2C(=O)OC(C)(C)C)C(C)C(=O)OCC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。